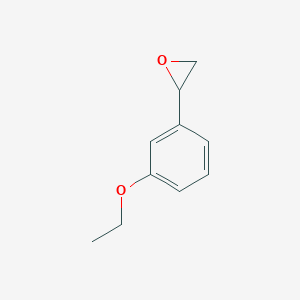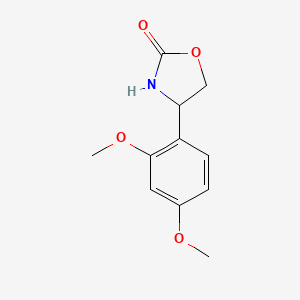![molecular formula C9H8N2O2S B13609056 3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B13609056.png)
3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid is a complex organic compound that belongs to the class of imidazo-thiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid typically involves the reaction of 2-aminothiazoles with phenacyl bromides. This reaction can be carried out under various conditions, including reflux in solvents such as propan-2-ol, methyl ethyl ketone, acetone, and ethanol . Microwave irradiation and the use of polyethylene glycol-400 (PEG-400) as a reaction medium and catalyst have also been reported .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it has been shown to inhibit the growth of certain cancer cells by interfering with their metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine
- 6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol
- 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Uniqueness
3-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid is unique due to its specific structure, which allows it to interact with a wide range of biological targets
Propriétés
Formule moléculaire |
C9H8N2O2S |
|---|---|
Poids moléculaire |
208.24 g/mol |
Nom IUPAC |
(E)-3-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8N2O2S/c1-6-7(2-3-8(12)13)11-4-5-14-9(11)10-6/h2-5H,1H3,(H,12,13)/b3-2+ |
Clé InChI |
YRDVZTQNUFRRFR-NSCUHMNNSA-N |
SMILES isomérique |
CC1=C(N2C=CSC2=N1)/C=C/C(=O)O |
SMILES canonique |
CC1=C(N2C=CSC2=N1)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-2-[4-(diethylamino)phenyl]ethan-1-ol](/img/structure/B13608991.png)










